Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate
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Overview
Description
“Prop-2-enyl 4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:
Prop-2-enyl: This indicates that the compound has a propenyl (allyl) group attached.
4-methyl-2-(2-phenoxyacetylamino)-1,3-thiazole-5-carboxylate: The core structure consists of a thiazole ring with a carboxylate group at position 5. The 4-methyl substituent is attached to the thiazole ring, and there’s an acetylamino group linked to the phenoxy moiety.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the following:
Thiazole Formation: Start with 4-methylthiazole. React it with chloroacetyl chloride to form the 2-(2-chloroacetylamino)-4-methylthiazole intermediate.
Phenoxylation: Introduce the phenoxy group by reacting the intermediate with phenol in the presence of a base.
Allylation: Finally, allylate the compound using propargyl bromide or propargyl alcohol.
Industrial Production:: Industrial-scale production typically involves optimized versions of the above steps, with attention to yield, cost, and safety.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazole ring can undergo oxidation, leading to various products.
Substitution: Benzylic positions are susceptible to nucleophilic substitution due to resonance stabilization of the benzylic carbocation.
Reduction: Reduction of the carboxylate group or other functional groups may occur.
N-bromosuccinimide (NBS): Used for benzylic bromination.
Hydrogen peroxide (H₂O₂): Employed in oxidation reactions.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways.
Properties
Molecular Formula |
C16H16N2O4S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
prop-2-enyl 4-methyl-2-[(2-phenoxyacetyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O4S/c1-3-9-21-15(20)14-11(2)17-16(23-14)18-13(19)10-22-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3,(H,17,18,19) |
InChI Key |
PWDRCUNLOUIKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=CC=C2)C(=O)OCC=C |
Origin of Product |
United States |
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